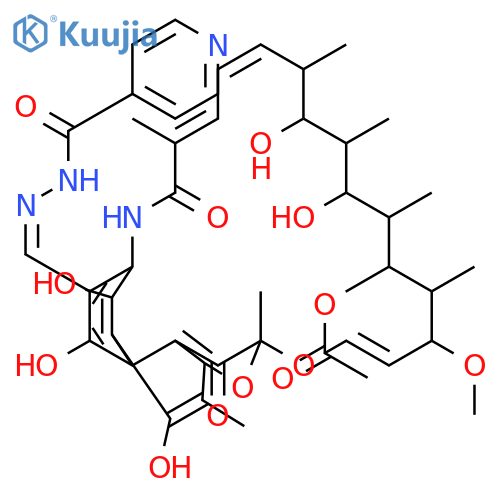Cas no 13292-53-0 (3-(Isonicotinoylhydrazonomethyl) Rifamycin)
3-(イソニコチノイルヒドラゾノメチル)リファマイシンは、リファマイシン系抗生物質の誘導体であり、結核菌を含むグラム陽性菌に対する優れた抗菌活性を示します。本化合物は、既存のリファマイシン系薬剤と比較して、より高い細胞内移行性と標的菌に対する親和性を有する点が特徴です。分子構造中のイソニコチノイルヒドラゾン基が、細菌のRNAポリメラーゼへの結合能を強化し、抗菌効果を増強します。さらに、耐性菌株に対しても一定の有効性が確認されており、薬剤耐性問題への対応が期待される化合物です。

13292-53-0 structure
商品名:3-(Isonicotinoylhydrazonomethyl) Rifamycin
CAS番号:13292-53-0
MF:C44H52N4O13
メガワット:844.9026927948
CID:899329
3-(Isonicotinoylhydrazonomethyl) Rifamycin 化学的及び物理的性質
名前と識別子
-
- 3-(Isonicotinoylhydrazonomethyl) Rifamycin
- 3-ForMyl RifaMycin Isonicotinoyl Hydrazone
- 3-(isonicotinoylhydrazono-methyl)-rifamycin
-
計算された属性
- せいみつぶんしりょう: 844.35300
じっけんとくせい
- PSA: 255.66000
- LogP: 5.44190
3-(Isonicotinoylhydrazonomethyl) Rifamycin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | I821780-50mg |
3-(Isonicotinoylhydrazonomethyl) Rifamycin |
13292-53-0 | 50mg |
$ 1774.00 | 2023-09-07 | ||
| TRC | I821780-5mg |
3-(Isonicotinoylhydrazonomethyl) Rifamycin |
13292-53-0 | 5mg |
$ 230.00 | 2023-09-07 |
3-(Isonicotinoylhydrazonomethyl) Rifamycin 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
13292-53-0 (3-(Isonicotinoylhydrazonomethyl) Rifamycin) 関連製品
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
